molecular formula C9H9ClO4 B2816062 4-Hydroxy-3,5-dimethoxybenzoyl chloride CAS No. 50597-60-9

4-Hydroxy-3,5-dimethoxybenzoyl chloride

Cat. No.: B2816062
CAS No.: 50597-60-9
M. Wt: 216.62
InChI Key: KQMFVBABPYFGIG-UHFFFAOYSA-N
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Description

4-Hydroxy-3,5-dimethoxybenzoyl chloride is an organic compound with the molecular formula C9H9ClO4 It is a derivative of benzoic acid and features both hydroxyl and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxy-3,5-dimethoxybenzoyl chloride can be synthesized through the chlorination of 4-hydroxy-3,5-dimethoxybenzoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents under reflux conditions. The reaction proceeds as follows:

4-Hydroxy-3,5-dimethoxybenzoic acid+SOCl24-Hydroxy-3,5-dimethoxybenzoyl chloride+SO2+HCl\text{4-Hydroxy-3,5-dimethoxybenzoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-Hydroxy-3,5-dimethoxybenzoic acid+SOCl2​→4-Hydroxy-3,5-dimethoxybenzoyl chloride+SO2​+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-3,5-dimethoxybenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.

    Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to yield hydroquinones.

    Friedel-Crafts Acylation: It can participate in Friedel-Crafts acylation reactions with aromatic compounds in the presence of Lewis acids like aluminum chloride (AlCl3).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products:

    Amides and Esters: Formed through nucleophilic substitution.

    Quinones and Hydroquinones: Resulting from oxidation and reduction reactions.

Scientific Research Applications

4-Hydroxy-3,5-dimethoxybenzoyl chloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-hydroxy-3,5-dimethoxybenzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The hydroxyl and methoxy groups influence its electronic properties, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

    3,5-Dimethoxybenzoyl chloride: Lacks the hydroxyl group, resulting in different reactivity and applications.

    4-Hydroxy-3,5-dimethoxybenzoic acid: The precursor to 4-hydroxy-3,5-dimethoxybenzoyl chloride, with distinct chemical properties.

    3,4-Dimethoxybenzoyl chloride: Differs in the position of methoxy groups, affecting its reactivity and use.

Uniqueness: this compound is unique due to the presence of both hydroxyl and methoxy groups, which confer specific electronic and steric properties. These features make it a valuable intermediate in organic synthesis and various research applications.

Properties

IUPAC Name

4-hydroxy-3,5-dimethoxybenzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4/c1-13-6-3-5(9(10)12)4-7(14-2)8(6)11/h3-4,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMFVBABPYFGIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50597-60-9
Record name 4-Hydroxy-3,5-dimethoxybenzoyl chloride
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